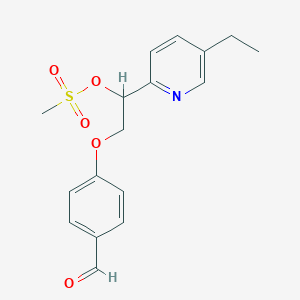
1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with an ethyl group at the 5-position, a phenoxy group with a formyl substituent at the 4-position, and an ethyl methanesulfonate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Derivative: The starting material, 5-ethyl-2-pyridine, is synthesized through a Friedel-Crafts alkylation reaction.
Introduction of the Phenoxy Group: The pyridine derivative undergoes a nucleophilic aromatic substitution reaction with 4-hydroxybenzaldehyde to introduce the phenoxy group.
Formation of the Methanesulfonate Ester: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonate ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding amides or thioethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in an aprotic solvent like dichloromethane.
Major Products
Oxidation: 1-(5-Ethylpyridin-2-yl)-2-(4-carboxyphenoxy)ethyl methanesulfonate.
Reduction: 1-(5-Ethylpyridin-2-yl)-2-(4-hydroxyphenoxy)ethyl methanesulfonate.
Substitution: 1-(5-Ethylpyridin-2-yl)-2-(4-substituted phenoxy)ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Methylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate: Similar structure but with a methyl group instead of an ethyl group.
1-(5-Ethylpyridin-2-yl)-2-(4-hydroxyphenoxy)ethyl methanesulfonate: Similar structure but with a hydroxy group instead of a formyl group.
Uniqueness
1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate is unique due to the presence of both the formyl and methanesulfonate groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
646519-99-5 |
|---|---|
Molekularformel |
C17H19NO5S |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
[1-(5-ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl] methanesulfonate |
InChI |
InChI=1S/C17H19NO5S/c1-3-13-6-9-16(18-10-13)17(23-24(2,20)21)12-22-15-7-4-14(11-19)5-8-15/h4-11,17H,3,12H2,1-2H3 |
InChI-Schlüssel |
TYDZLOHBMDYAOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=O)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


boranyl](/img/structure/B15168584.png)

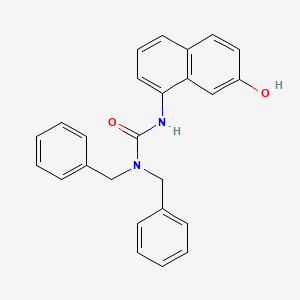
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)

![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)
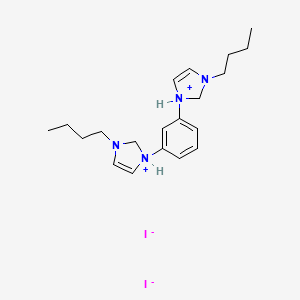
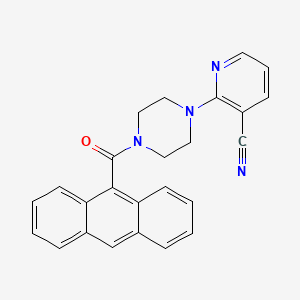

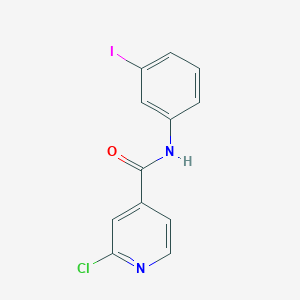
![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)
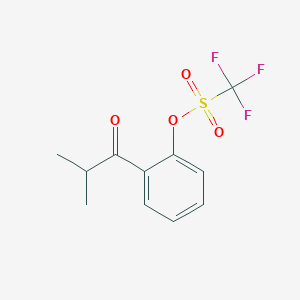
![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)
